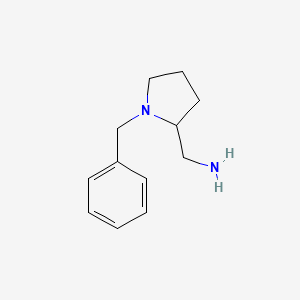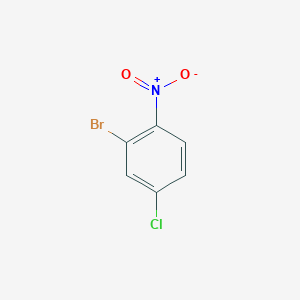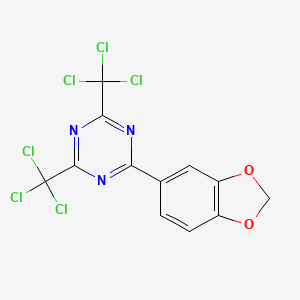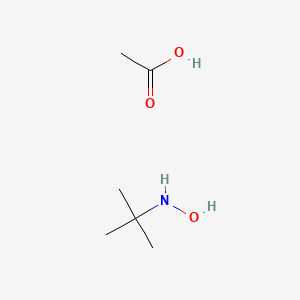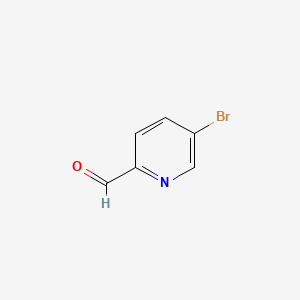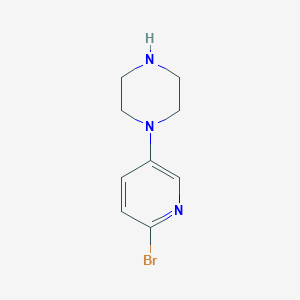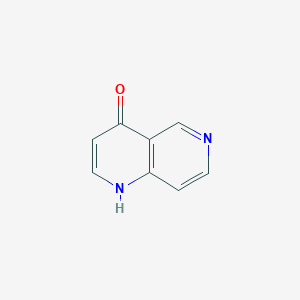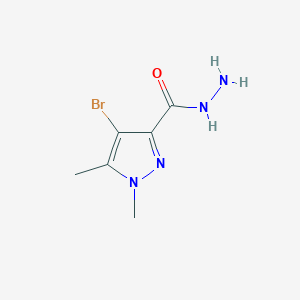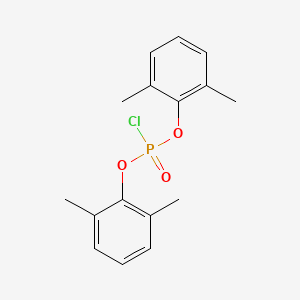
ビス(2,6-ジメチルフェニル) クロロホスフェート
概要
説明
Bis(2,6-dimethylphenyl) Chlorophosphate is a chemical compound with the molecular formula C16H18ClO3P. It is known for its use in various chemical reactions and industrial applications. The compound appears as a white to light yellow or light red powder to crystal and has a melting point of approximately 52°C .
科学的研究の応用
Bis(2,6-dimethylphenyl) Chlorophosphate has several applications in scientific research:
Chemistry: It is used as a reagent in the synthesis of tetra-substituted olefins and other complex organic molecules.
Biology: The compound’s phosphorylating properties make it useful in the modification of biological molecules, such as nucleotides and proteins.
Industry: It serves as a dehydration agent and a precursor for various industrial chemicals.
作用機序
Mode of Action
Bis(2,6-dimethylphenyl) Chlorophosphate is involved in phosphoryl transfer reactions and anilinolysis . The compound interacts with its targets through nucleophilic substitution reactions
Biochemical Pathways
Given its involvement in phosphoryl transfer reactions and anilinolysis , it can be inferred that it may influence pathways involving these biochemical processes.
Result of Action
Given its involvement in phosphoryl transfer reactions and anilinolysis , it can be inferred that it may have effects related to these biochemical processes.
Action Environment
Environmental factors can influence the action, efficacy, and stability of Bis(2,6-dimethylphenyl) Chlorophosphate. For instance, the compound is sensitive to moisture and should be stored under inert gas
生化学分析
Biochemical Properties
Bis(2,6-dimethylphenyl) Chlorophosphate plays a crucial role in biochemical reactions, particularly in phosphoryl transfer reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been studied for its interaction with anilines in dimethyl sulfoxide, where it undergoes nucleophilic substitution reactions . These interactions are essential for understanding the reactivity and mechanism of action of Bis(2,6-dimethylphenyl) Chlorophosphate in biochemical processes.
Cellular Effects
The effects of Bis(2,6-dimethylphenyl) Chlorophosphate on various types of cells and cellular processes are significant. This compound influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For example, it has been observed to cause severe skin burns and eye damage, indicating its potential impact on cellular integrity and function . Understanding these effects is crucial for its safe and effective application in biochemical research.
Molecular Mechanism
The molecular mechanism of Bis(2,6-dimethylphenyl) Chlorophosphate involves its interaction with biomolecules at the molecular level. It exerts its effects through binding interactions with enzymes and proteins, leading to enzyme inhibition or activation. Additionally, it can cause changes in gene expression, further influencing cellular processes . These molecular interactions are fundamental to its role in biochemical reactions.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of Bis(2,6-dimethylphenyl) Chlorophosphate change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that it is moisture-sensitive and should be stored under inert gas to maintain its stability . Long-term exposure to this compound can lead to significant changes in cellular processes, highlighting the importance of proper handling and storage.
Dosage Effects in Animal Models
The effects of Bis(2,6-dimethylphenyl) Chlorophosphate vary with different dosages in animal models. At lower doses, it may exhibit beneficial effects in biochemical reactions, while higher doses can lead to toxic or adverse effects. For instance, high doses of this compound can cause severe skin burns and eye damage, indicating its potential toxicity . Understanding the dosage effects is essential for its safe application in biochemical research.
Metabolic Pathways
Bis(2,6-dimethylphenyl) Chlorophosphate is involved in various metabolic pathways, interacting with enzymes and cofactors. These interactions can affect metabolic flux and metabolite levels, influencing overall cellular metabolism. The compound’s role in phosphoryl transfer reactions is particularly noteworthy, as it contributes to the synthesis of important biochemical compounds .
Transport and Distribution
The transport and distribution of Bis(2,6-dimethylphenyl) Chlorophosphate within cells and tissues are critical for its function. It interacts with transporters and binding proteins, affecting its localization and accumulation within specific cellular compartments. Proper understanding of its transport and distribution is essential for optimizing its application in biochemical research .
Subcellular Localization
Bis(2,6-dimethylphenyl) Chlorophosphate exhibits specific subcellular localization, which influences its activity and function. Targeting signals and post-translational modifications direct it to specific compartments or organelles within the cell. These localization patterns are crucial for its role in biochemical reactions and its overall impact on cellular processes .
準備方法
Synthetic Routes and Reaction Conditions
Bis(2,6-dimethylphenyl) Chlorophosphate can be synthesized through the reaction of 2,6-dimethylphenol with phosphorus oxychloride (POCl3). The reaction typically occurs under controlled conditions to ensure the desired product is obtained with high purity. The reaction can be represented as follows:
2C8H10O+POCl3→(C8H9O)2PCl+HCl
Industrial Production Methods
In industrial settings, the production of Bis(2,6-dimethylphenyl) Chlorophosphate involves large-scale reactions using similar reagents and conditions. The process is optimized to maximize yield and purity while minimizing by-products and waste. The compound is often stored under inert gas to prevent decomposition due to moisture .
化学反応の分析
Types of Reactions
Bis(2,6-dimethylphenyl) Chlorophosphate undergoes various chemical reactions, including nucleophilic substitution, oxidation, and reduction. One notable reaction is its nucleophilic substitution with pyridines, where it reacts to form phosphorylated products .
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include pyridines and anilines. .
Oxidation and Reduction: Specific reagents and conditions for oxidation and reduction reactions depend on the desired products and the nature of the substituents on the phenyl rings.
Major Products
The major products formed from these reactions include various phosphorylated compounds, which can be further utilized in different chemical processes .
類似化合物との比較
Similar Compounds
- Bis(phenyl) Chlorophosphate
- Bis(2,4-dimethylphenyl) Chlorophosphate
- Bis(2,6-diethylphenyl) Chlorophosphate
Uniqueness
Bis(2,6-dimethylphenyl) Chlorophosphate is unique due to the presence of two ortho-methyl groups on each phenyl ring. This steric hindrance affects its reactivity and makes it distinct from other similar compounds. The compound’s specific properties and reactivity profile make it suitable for specialized applications in chemical synthesis and industrial processes .
特性
IUPAC Name |
2-[chloro-(2,6-dimethylphenoxy)phosphoryl]oxy-1,3-dimethylbenzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18ClO3P/c1-11-7-5-8-12(2)15(11)19-21(17,18)20-16-13(3)9-6-10-14(16)4/h5-10H,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WXCXJSOCIOHPLT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)C)OP(=O)(OC2=C(C=CC=C2C)C)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18ClO3P | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40432902 | |
| Record name | Bis(2,6-dimethylphenyl) Chlorophosphate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40432902 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
324.74 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
81639-99-8 | |
| Record name | Bis(2,6-dimethylphenyl) Chlorophosphate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40432902 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Bis(2,6-dimethylphenyl) Chlorophosphate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details






Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

